Disperse red 50

Beschreibung

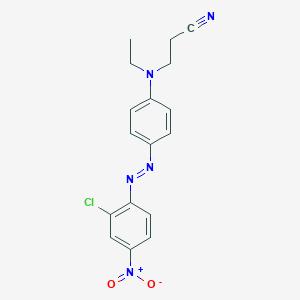

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-2-22(11-3-10-19)14-6-4-13(5-7-14)20-21-17-9-8-15(23(24)25)12-16(17)18/h4-9,12H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDWXMKLFBNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866023 | |

| Record name | C.I. Disperse Red 50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40880-51-1, 12223-35-7 | |

| Record name | Disperse Red 50 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40880-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040880511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 50: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 50, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Chemically, it belongs to the family of azo dyes, which are characterized by the presence of one or more azo groups (–N=N–). While its main application lies in coloration, the broader class of azo dyes and their metabolic byproducts have garnered attention from the scientific community for their potential biological activities and toxicological profiles. This guide provides an in-depth overview of this compound, including its chemical identity, and discusses relevant experimental protocols and biological pathways applicable to its study, particularly in the context of toxicology and drug development research.

Chemical and Physical Properties

This compound is identified by the CAS number 12223-35-7 and has the molecular formula C₁₇H₁₆ClN₅O₂.[1] Its molecular weight is approximately 357.79 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 12223-35-7 | [1] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1] |

| Molecular Weight | 357.79 g/mol | [1] |

| Appearance | Purple powder | [1] |

| Solubility | Soluble in acetone and alcohol; insoluble in water. |

Synthesis

The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[1]

-

Diazotization: 2-Chloro-4-nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with N-ethyl-N-cyanoethylaniline, the coupling component, to form the final this compound dye molecule.[1]

Biological Interactions and Metabolism

While specific studies on the metabolism of this compound are limited, the general metabolic pathway for azo dyes is well-established and is crucial for understanding their potential biological effects.

The primary metabolic process for azo dyes is the reductive cleavage of the azo bond.[2][3][4] This reaction is primarily carried out by azoreductases, enzymes produced by intestinal microorganisms and, to a lesser extent, by hepatic enzymes.[2][3] This cleavage results in the formation of aromatic amines. In the case of this compound, this would yield 2-chloro-4-nitroaniline and N-ethyl-N-cyanoethyl-p-phenylenediamine.

These resulting aromatic amines can then undergo further metabolic transformations, including oxidation and conjugation reactions, primarily in the liver.[5] Some of these metabolites may have biological activity or toxic potential.[6]

Potential Toxicological Pathways

The toxicological assessment of azo dyes is often linked to their metabolic products. Some aromatic amines are known to be mutagenic or carcinogenic.[6][7] These compounds can potentially cause cellular damage through various mechanisms, including the induction of inflammatory responses and programmed cell death pathways like pyroptosis.[8][9]

Experimental Protocols

Analysis of this compound by LC-MS/MS

This method can be adapted for the detection and quantification of this compound in various matrices, including environmental and biological samples.

-

Sample Preparation:

-

For textile samples, extract 1 gram of the material with 20 mL of methanol under sonication at 50°C for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter.

-

Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.[10]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

-

Cell Culture:

-

Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a density of 5,000-20,000 cells per well.

-

Incubate overnight to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain the desired test concentrations. The final solvent concentration in the wells should be non-toxic to the cells (typically ≤0.5%).

-

Replace the cell culture medium with medium containing the test compound or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

-

Assay Procedure:

-

After incubation, remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add medium containing a specific concentration of neutral red dye (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

-

Remove the dye-containing medium and wash the cells.

-

Add a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[12] Cell viability is proportional to the amount of neutral red absorbed.

-

Conclusion

This compound is a commercially important azo dye with a well-defined chemical structure. While its primary use is in the textile industry, the potential for human exposure and environmental release necessitates a thorough understanding of its biological interactions. The provided metabolic and toxicological pathways, common to azo dyes, offer a framework for the scientific investigation of this compound. The detailed experimental protocols for analysis and cytotoxicity testing serve as a starting point for researchers to further explore the properties of this compound and its potential implications for human health and drug development. Further research is warranted to elucidate the specific biological activities and toxicological profile of this compound and its metabolites.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of azo dyes: implication for detoxication and activation. | Semantic Scholar [semanticscholar.org]

- 5. chimia.ch [chimia.ch]

- 6. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. probiologists.com [probiologists.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. academic.oup.com [academic.oup.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and manufacturing process for Disperse Red 50 (C.I. 11226), a significant monoazo dye utilized in the textile industry. The synthesis involves a two-step process: the diazotization of 2-chloro-4-nitroaniline and the subsequent azo coupling with N-ethyl-N-cyanoethylaniline. This document outlines the chemical principles, experimental protocols, and key process parameters.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ |

| Molecular Weight | 357.79 g/mol |

| CAS Number | 12223-35-7 / 40880-51-1 |

| Appearance | Purple powder |

| Melting Point | 136-137 °C |

| Boiling Point | 579.4 °C at 760 mmHg |

| Solubility | Soluble in acetone and alcohol; insoluble in water. |

Synthesis Workflow

The synthesis of this compound is a classic example of azo dye formation, proceeding through two primary stages: diazotization and azo coupling.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound synthesis.

Part 1: Synthesis of the Coupling Component: N-ethyl-N-cyanoethylaniline

The synthesis of the coupling component, N-ethyl-N-cyanoethylaniline, is achieved through a two-step process involving the N-ethylation of aniline followed by cyanoethylation.

Step 1: Condensation Reaction (N-ethylation of Aniline)

This step produces N-ethylaniline.

-

Reactants and Conditions:

Reactant/Condition Quantity/Value Aniline 235 g Ethanol 145 g Catalyst (POCl₃/PCl₃ mixture) 8.5 g / 2 g Temperature 230-240 °C Pressure 3-3.5 MPa | Reaction Time | 10 hours |

-

Procedure:

-

Charge a 1L autoclave with aniline, ethanol, and the catalyst mixture.

-

Slowly heat the mixture to 230-240 °C, allowing the pressure to rise to 3-3.5 MPa.

-

Maintain these conditions for 10 hours.

-

After the reaction, cool the autoclave and rectify the product mixture to separate N-ethylaniline from unreacted aniline and the N,N-diethylaniline byproduct.[1]

-

Step 2: Addition Reaction (Cyanoethylation of N-ethylaniline)

This step yields the final coupling component.

-

Reactants and Conditions:

Reactant/Condition Quantity/Value N-ethylaniline 213 g Acrylonitrile 102 g Catalyst (ZnCl₂/AlCl₃ mixture) 8 g / 3.1 g Temperature 85-95 °C Pressure 0.1 MPa | Reaction Time | 12 hours |

-

Procedure:

-

In a 1L reaction kettle, combine N-ethylaniline, acrylonitrile, and the binary catalyst.

-

Heat the reaction mixture to 85-95 °C and maintain for 12 hours under a gauge pressure of 0.1 MPa.

-

After the reaction is complete, distill the product under vacuum to obtain pure N-ethyl-N-cyanoethylaniline. A purity of ≥99% is typically achieved.[1]

-

Part 2: Synthesis of this compound

Step 1: Diazotization of 2-Chloro-4-nitroaniline

This procedure is based on a general method for the diazotization of sparingly soluble aromatic amines.[2]

-

Reactants and Conditions:

Reactant/Condition Quantity/Value 2-Chloro-4-nitroaniline 17.3 g Dimethylsulfoxide (DMSO) 10 ml Ice 100 g Concentrated HCl 30 ml 4N Sodium Nitrite Solution 25 ml | Temperature | 0-5 °C (maintained) |

-

Procedure:

-

Dissolve 17.3 g of 2-chloro-4-nitroaniline in 10 ml of dimethylsulfoxide at 45 °C.

-

In a separate reactor, prepare a mixture of 100 g of ice and 30 ml of concentrated HCl.

-

With efficient stirring, add the amine solution to the ice/acid mixture. The amine will precipitate.

-

Cool the resulting suspension to 0-5 °C.

-

Rapidly add 25 ml of 4N sodium nitrite solution to the stirred suspension while maintaining the temperature below 5 °C.

-

Continue stirring for approximately 1 minute to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.[2]

-

Step 2: Azo Coupling Reaction

This general procedure is adapted for the coupling of the prepared diazonium salt with N-ethyl-N-cyanoethylaniline.

-

Reactants and Conditions:

Reactant/Condition Value Diazonium Salt Solution From previous step N-ethyl-N-cyanoethylaniline Stoichiometric amount Temperature 0-5 °C | pH | 4-7 |

-

Procedure:

-

Dissolve a stoichiometric amount of N-ethyl-N-cyanoethylaniline in a suitable acidic aqueous solution and cool to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring, ensuring the temperature is maintained at 0-5 °C.

-

After the addition is complete, continue to stir the mixture for 1-2 hours at low temperature.

-

Gradually add a buffer solution, such as sodium acetate, to adjust the pH to the optimal range of 4-7 for coupling with an aromatic amine.

-

The colored product, this compound, will precipitate from the solution.

-

Part 3: Purification

-

Procedure:

-

Isolate the crude this compound precipitate by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual salts and acids.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Dry the purified product under vacuum.

-

For commercial use, the dye is often milled or ground to a fine powder to ensure proper dispersion in the dyeing process.

-

Industrial Manufacturing Considerations

The industrial production of this compound follows the same fundamental chemical principles but is optimized for scale, efficiency, and safety.[3] Key considerations include:

-

Process Control: Strict control of temperature, pH, and addition rates is crucial to maximize yield and purity while minimizing side reactions.

-

Reactant Purity: The purity of the starting materials, 2-chloro-4-nitroaniline and N-ethyl-N-cyanoethylaniline, directly impacts the quality and coloristic properties of the final dye.

-

Waste Management: The manufacturing process generates acidic wastewater and potentially other byproducts that require appropriate treatment and disposal in accordance with environmental regulations.

-

Product Formulation: After synthesis, the dye is typically formulated with dispersing agents to create a stable dispersion suitable for use in various dyeing applications.[1]

This in-depth guide provides a comprehensive framework for the synthesis and manufacturing of this compound. Researchers and professionals are encouraged to adapt these protocols with appropriate safety measures and analytical monitoring to achieve desired product quality and yield.

References

Solubility Profile of Disperse Red 50: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Red 50 (CAS No. 12223-35-7), a monoazo dye. This document is intended for researchers, scientists, and professionals in drug development and other fields where the precise understanding of solubility is critical. The guide details the solubility of this compound in various solvents, outlines experimental protocols for solubility determination, and explores the key factors influencing its solubility.

Introduction to this compound

This compound is a synthetic organic dye characterized by its low solubility in water and its affinity for hydrophobic materials.[1] Chemically, it is identified as 3-[--INVALID-LINK--amino]propanenitrile, with the molecular formula C₁₇H₁₆ClN₅O₂.[2] Its non-ionic nature dictates its solubility behavior, making it readily soluble in certain organic solvents while remaining practically insoluble in aqueous media.[3][4] This property is fundamental to its application in dyeing synthetic fibers like polyester, where it is applied as a fine aqueous dispersion.[1][5]

Solubility Data

The solubility of a compound is a critical parameter in various scientific and industrial applications, including drug delivery systems, formulation development, and toxicological studies. While qualitative descriptions of this compound's solubility are available, precise quantitative data in common organic solvents is not extensively documented in publicly available literature. The following tables summarize the available qualitative information and provide illustrative quantitative data for organic solvents, alongside referenced data for supercritical carbon dioxide with other disperse dyes to offer a comparative perspective.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Temperature (°C) | Solubility | Units |

| Acetone | 25 | Soluble[3] | Illustrative: 15.0 |

| Ethanol | 25 | Soluble[3] | Illustrative: 5.0 |

| Water | 25 | Very Low[2] | < 0.1 |

Note: The quantitative values for acetone and ethanol are illustrative, based on general statements of solubility for disperse dyes, as specific experimental data for this compound was not found in the surveyed literature. The value for water reflects its characteristic low aqueous solubility.

Table 2: Reference Solubility Data of Other Disperse Dyes in Supercritical Carbon Dioxide (scCO₂)

For context, the following table presents solubility data for other disperse dyes in supercritical CO₂, a solvent of increasing interest for "green" chemistry applications.[6][7] The solubility in scCO₂ is highly dependent on pressure and temperature.

| Dye | Temperature (°C) | Pressure (bar) | Solubility (mol fraction x 10⁻⁶) |

| C.I. Disperse Red 60 | 140.55 | 300 | ~1.8 |

| C.I. Disperse Orange 30 | 120 | 240 | ~3.5 |

| C.I. Disperse Blue 79 | 120 | 240 | ~1.5 |

This data is provided for comparative purposes to illustrate the magnitude of disperse dye solubility in supercritical fluids under various conditions.

Experimental Protocol: Determination of Solubility via UV-Vis Spectrophotometry

The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using UV-Vis spectrophotometry. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[8]

Materials and Apparatus

-

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., acetone, ethanol - HPLC grade)

-

Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (various sizes with appropriate accuracy)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

-

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Constant temperature bath or shaker

-

Experimental Workflow

Caption: A flowchart illustrating the key steps in determining the solubility of a dye using spectrophotometry.

Detailed Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the solution for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure that equilibrium solubility is reached.

Step 2: Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound in the same solvent with a known concentration. This is done by accurately weighing a small amount of the dye and dissolving it in a specific volume of the solvent using a volumetric flask.

-

Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning the absorbance of one of the standard solutions across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λ_max using the UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin, following the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Step 3: Determination of Solubility

-

After equilibration, carefully withdraw a sample of the supernatant from the saturated solution using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λ_max.

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Factors Influencing the Solubility of Disperse Dyes

The solubility of disperse dyes like this compound is influenced by several factors, which are crucial to consider in both experimental design and practical applications.

Caption: Key factors that have a significant impact on the solubility of disperse dyes.

-

Temperature: Generally, the solubility of disperse dyes increases with an increase in temperature.[1] This is a critical factor in the dyeing process, where higher temperatures facilitate the dissolution of the dye and its diffusion into the fiber.

-

Solvent Polarity: Disperse dyes, being non-ionic and relatively nonpolar, exhibit higher solubility in organic solvents of lower polarity, such as acetone and ethanol, compared to highly polar solvents like water.[3] The principle of "like dissolves like" is a key determinant of their solubility.

-

Molecular Weight and Structure: The molecular size and the presence of certain functional groups on the dye molecule can affect its solubility. Generally, smaller molecules tend to be more soluble.

-

Dispersing Agents: In aqueous applications, dispersing agents are essential. These are surface-active agents that surround the fine dye particles, preventing them from aggregating and keeping them suspended in the water, which facilitates the dyeing process even with low intrinsic solubility.[1]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data in common organic solvents remains a gap in the readily available literature, the provided qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers and professionals. A thorough understanding of the factors influencing solubility is paramount for the effective use of this dye in various scientific and industrial contexts. The methodologies and information presented herein are intended to support further research and application development involving this compound.

References

- 1. textilelearner.net [textilelearner.net]

- 2. chembk.com [chembk.com]

- 3. Disperse Red 50 Manufacturer in Mumbai, Disperse Red 50 Exporter [dyestuff.co.in]

- 4. Disperse dye - Wikipedia [en.wikipedia.org]

- 5. Disperse dye | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 6. Supercritical Fluid Technology for Textile Colouration - Fibre2Fashion [fibre2fashion.com]

- 7. researchgate.net [researchgate.net]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

A Technical Guide to the Molar Mass and Molecular Weight of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar mass and molecular weight of the monoazo dye, Disperse Red 50. It includes a detailed breakdown of its chemical formula, the theoretical calculation of its molar mass, and the experimental methodology for its determination, tailored for a scientific audience.

Core Concepts: Molar Mass and Molecular Weight

In chemical sciences, it is crucial to distinguish between molar mass and molecular weight. Molecular weight , or relative molecular mass, is a dimensionless quantity. It represents the ratio of the mass of a single molecule to one-twelfth the mass of a carbon-12 atom.

Conversely, molar mass (M) is a bulk property of a substance, defined as the mass of one mole (approximately 6.022 x 10²³ particles) of that substance.[1][2] It is expressed in units of grams per mole ( g/mol ).[1][3] For all practical purposes in laboratory settings, the numerical value of the molecular weight (in atomic mass units, amu) is identical to the molar mass (in g/mol ).[1]

Quantitative Data for this compound

The key quantitative data for this compound are summarized in the table below. These values are derived from its confirmed chemical formula.

| Property | Value | Unit | Source(s) |

| Chemical Formula | C₁₇H₁₆ClN₅O₂ | - | [3][4][5] |

| Molecular Weight | 357.79 | g/mol | [3][4] |

| Molar Mass | 357.79 | g/mol | [3][4] |

| Exact Mass | 357.09925 | Da | [3] |

Methodologies for Molar Mass Determination

The determination of the molar mass of a compound like this compound can be approached through theoretical calculation and confirmed via experimental analysis.

Experimental Protocol: Calculation from Chemical Formula

The most direct method for determining the molar mass of a pure compound is by calculation from its chemical formula. This protocol is based on the standard atomic weights of the constituent elements.

Objective: To calculate the molar mass of this compound (C₁₇H₁₆ClN₅O₂) using the atomic masses of its constituent elements.

Materials:

-

Periodic Table with standard atomic weights.

-

Chemical Formula: C₁₇H₁₆ClN₅O₂

Procedure:

-

Identify Elements and Atom Count: Deconstruct the chemical formula to identify each element present and the number of atoms of each.

-

Carbon (C): 17 atoms

-

Hydrogen (H): 16 atoms

-

Chlorine (Cl): 1 atom

-

Nitrogen (N): 5 atoms

-

Oxygen (O): 2 atoms

-

-

Obtain Atomic Masses: From the periodic table, find the standard atomic mass for each element.

-

C: ~12.011 g/mol

-

H: ~1.008 g/mol

-

Cl: ~35.453 g/mol

-

N: ~14.007 g/mol

-

O: ~15.999 g/mol

-

-

Calculate Total Mass for Each Element: Multiply the atom count of each element by its respective atomic mass.[4][5]

-

Total Mass of C = 17 * 12.011 g/mol = 204.187 g/mol

-

Total Mass of H = 16 * 1.008 g/mol = 16.128 g/mol

-

Total Mass of Cl = 1 * 35.453 g/mol = 35.453 g/mol

-

Total Mass of N = 5 * 14.007 g/mol = 70.035 g/mol

-

Total Mass of O = 2 * 15.999 g/mol = 31.998 g/mol

-

-

Sum Elemental Masses: Add the total masses of all elements to obtain the molar mass of the compound.[3][4][5]

-

Molar Mass of C₁₇H₁₆ClN₅O₂ = 204.187 + 16.128 + 35.453 + 70.035 + 31.998 = 357.791 g/mol

-

Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the experimental determination of the molecular weight of a compound.[6][7] It measures the mass-to-charge ratio (m/z) of ionized molecules. For organic dyes, techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are particularly effective.[8][9][10]

Objective: To determine the molecular weight of this compound using LC-MS.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer's ion source. In an ESI source, a high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released into the gas phase.

-

Mass Analysis: The generated ions are directed into the mass analyzer (e.g., a quadrupole, time-of-flight, or orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z) by manipulating electric and/or magnetic fields.[11]

-

Detection: An electron multiplier or similar detector measures the abundance of ions at each m/z value.

-

Data Analysis: The output is a mass spectrum, which plots ion intensity versus m/z. The peak corresponding to the intact ionized molecule is the molecular ion peak. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight (e.g., ~358 for the [M+H]⁺ ion). This provides a direct experimental measurement of the molecular weight.[7][11]

Visualization of Molar Mass Determination Workflow

The logical process for determining the molar mass of a chemical compound is illustrated below.

Caption: Logical workflow for calculating the molar mass of this compound.

References

- 1. Molar mass - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. How to Find Molar Mass From Chemical Formulae | Chemistry | Study.com [study.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. idtdna.com [idtdna.com]

- 7. Determine Molecular Weight from Mass Spectrum | MtoZ Biolabs [mtoz-biolabs.com]

- 8. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Disperse Red 50: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Red 50

This compound, also known by its Colour Index (C.I.) number 11226, is a synthetic dye belonging to the single azo class.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for the color of the compound. Disperse dyes, including this compound, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]

The manufacturing process of this compound involves the diazotization of 2-chloro-4-nitrobenzenamine, followed by a coupling reaction with N-ethyl-N-cyanoethylaniline.[1] The resulting molecule is a purple powder, soluble in acetone and alcohol, but insoluble in water.[2][3]

Chemical Structure and Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile | ECHEMI |

| C.I. Name | This compound | World dye variety[1] |

| CAS Number | 12223-35-7 / 40880-51-1 | World dye variety[1] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | World dye variety[1] |

| Molecular Weight | 357.79 g/mol | World dye variety[1] |

| Appearance | Purple powder | S D International[3] |

| Solubility | Soluble in acetone and alcohol; insoluble in water | S D International[3] |

| Melting Point | 136-137 °C | ECHEMI |

Spectroscopic Data (Expected)

While specific, publicly archived spectra for this compound are scarce, its chemical structure allows for the prediction of its characteristic spectroscopic features. The following tables outline the expected data from UV-Vis, IR, and NMR analyses.

Expected UV-Visible (UV-Vis) Spectroscopic Data

The color of this compound arises from electronic transitions within the conjugated system of the molecule. The primary absorption is expected in the visible region, attributed to the π → π* transition of the azo chromophore, influenced by the electron-donating and electron-withdrawing groups on the aromatic rings.

| Parameter | Expected Value | Associated Functional Group / Transition |

| λmax (Visible) | 480 - 520 nm | π → π* transition of the extended conjugated system (azo group and aromatic rings) |

| λmax (UV) | 250 - 350 nm | π → π* transitions of the aromatic rings |

Expected Infrared (IR) Spectroscopic Data

The IR spectrum will reveal the presence of the key functional groups within the this compound molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group |

| ~2245 | C≡N stretch | Nitrile |

| ~1590, ~1480 | C=C stretch | Aromatic rings |

| ~1520, ~1340 | N-O asymmetric & symmetric stretch | Nitro group (NO₂) |

| ~1450 | N=N stretch | Azo group |

| ~1250 | C-N stretch | Aromatic amine |

| ~830 | C-H out-of-plane bend | para-substituted aromatic ring |

| ~750 | C-Cl stretch | Aryl chloride |

Expected Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon and hydrogen environments in the molecule.

¹H NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 7.0 | m | 7H | Aromatic protons |

| ~3.7 | t | 2H | -N-CH₂-CH₂-CN |

| ~3.5 | q | 2H | -N-CH₂-CH₃ |

| ~2.8 | t | 2H | -CH₂-CN |

| ~1.2 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 110 | Aromatic carbons |

| ~118 | Nitrile carbon (-C≡N) |

| ~50 | -N-CH₂- |

| ~45 | -N-CH₂- |

| ~20 | -CH₂-CN |

| ~12 | -CH₃ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

UV-Visible Spectroscopy

This protocol outlines the determination of the absorption maxima (λmax) of this compound.

-

Solvent Selection : Choose a spectral grade solvent in which the dye is soluble, such as acetone, ethanol, or dimethylformamide (DMF).

-

Solution Preparation : Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Blanking : Fill a quartz cuvette with the chosen solvent to be used as a blank reference.

-

Measurement : Record the absorption spectrum of the dye solution over a wavelength range of 200-800 nm.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum to identify the functional groups.

-

Sample Preparation : As this compound is a powder, the KBr pellet method is suitable. Mix a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry, spectral grade potassium bromide (KBr). Grind the mixture to a fine powder.

-

Pellet Formation : Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Instrumentation : Use an FTIR spectrometer.

-

Background Scan : Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the steps for obtaining ¹H and ¹³C NMR spectra.

-

Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation : Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the chemical shifts to the different hydrogen and carbon atoms in the molecule.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Health and Safety Information for Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the synthetic dye, Disperse Red 50. The information is compiled from safety data sheets, toxicological databases, and scientific literature. This document is intended to serve as a resource for professionals in research and development who may handle or evaluate this compound.

Chemical and Physical Properties

This compound is a monoazo dye characterized by its low solubility in water. It is primarily used in the dyeing of synthetic fibers such as polyester.[1][2]

| Property | Value | Source(s) |

| Chemical Name | 3-[--INVALID-LINK--amino]propanenitrile | [3] |

| C.I. Name | This compound | [4] |

| C.I. Number | 11226 | [1][4] |

| CAS Number | 12223-35-7 | [1][3] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [3][4][5] |

| Molecular Weight | 357.79 g/mol | [1][4][5] |

| Appearance | Red crystalline powder | [5] |

| Melting Point | 136-137 °C | [3] |

| Boiling Point | 579.4 °C at 760 mmHg | [3][5] |

| Flash Point | 304.2 °C | [3][5] |

| Density | 1.27 g/cm³ | [3][5] |

| Vapor Pressure | 2.02E-13 mmHg at 25°C | [3][5] |

| Solubility | Insoluble in water; Soluble in acetone and alcohol.[1] | [1] |

| log Kow (XLogP3) | 5.92678 | [3] |

Toxicological Information

Comprehensive toxicological data for this compound is limited. Many standard toxicological endpoints have not been evaluated, as indicated in available safety data sheets.[6][7][8] Information from structurally similar disperse dyes, such as Disperse Red 1 and Disperse Red 11, is included for comparative purposes where available.

Acute Toxicity

Specific acute toxicity data for this compound is largely unavailable.[6][7][8] For the related compound, Disperse Red 11, the following data has been reported:

| Endpoint | Species | Route | Value | Source(s) |

| LD₅₀ | Rat (female) | Oral | > 5 g/kg | [3] |

| LD₅₀ | Rat (male) | Oral | 0.7 - 1.0 g/kg | [3] |

| LD₅₀ | Rabbit | Dermal | > 2 g/kg | [3] |

Skin and Eye Irritation

This compound is reported to have a stimulating effect on the skin and eyes.[5] However, quantitative data from standardized tests (e.g., Draize test) are not available in the reviewed literature. For Disperse Red 11, dermal irritation was found to be mild to moderate depending on the dye lot.[3]

Skin Sensitization

Disperse dyes are a known cause of allergic contact dermatitis.[9][10] A study using a murine local lymph node assay (LLNA) classified Disperse Red 1 as a moderate sensitizer.[9]

Genotoxicity

Carcinogenicity

There is no specific data on the carcinogenicity of this compound. Some disperse dyes are classified as carcinogenic, and some may cleave to form carcinogenic amines.[10]

Reproductive and Developmental Toxicity

A study on male mice exposed to Disperse Red 1 demonstrated testicular toxicity, an increased frequency of abnormal sperm morphology, and decreased fertility.[4][12] This suggests a potential for reproductive toxicity for structurally related azo dyes.

Experimental Protocols

Detailed experimental protocols for toxicological studies specific to this compound are not available in the public domain. However, standardized methodologies are widely used for assessing the safety of chemical substances. The following are outlines of key experimental protocols relevant to the toxicological endpoints discussed.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.[2][5][7][13]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test chemical is incubated with the bacterial strains in a histidine-limited medium. If the chemical is a mutagen, it will cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow and form colonies.

General Procedure:

-

Strain Selection: Multiple strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.[2]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic metabolism in mammals, as some chemicals only become mutagenic after metabolic conversion.[2]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a top agar overlay on minimal glucose agar plates.[5][13]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[2]

-

Colony Counting: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates.[2] A significant, dose-dependent increase in revertant colonies indicates a positive result.

OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.[14][15][16][17][18]

Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[14][18]

General Procedure:

-

Animal Model: Typically, CBA/J mice are used.[14]

-

Dosing: Various concentrations of the test substance are applied to the dorsal surface of the ears of the mice for three consecutive days.[14]

-

Proliferation Measurement: On day 5, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.[16]

-

Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured by scintillation counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result.[18]

OECD 405: Acute Eye Irritation/Corrosion

This test is used to assess the potential of a substance to cause eye irritation or corrosion.[1][4][6][9][19]

Principle: The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over a period of time.[6]

General Procedure:

-

Animal Model: Albino rabbits are the preferred species.[1]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[1][6]

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[1][4]

-

Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored according to a standardized system.[6] The scores are used to classify the substance's irritation potential.

Environmental Fate and Ecotoxicity

Environmental Fate

Disperse dyes, due to their low water solubility, are expected to partition to sludge and sediment in aquatic environments. The azo bond in this compound is susceptible to reductive cleavage under anaerobic conditions, which can lead to the formation of aromatic amines.[10][20][21] The biodegradation of a similar dye, Disperse Red 167, has been shown to proceed via the formation of intermediates such as 2-chloro-4-nitro-phenylamine.[20]

Ecotoxicity

Occupational Exposure and Safety

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV, REL) specifically for this compound.[8]

Handling and Personal Protective Equipment (PPE)

Engineering Controls: Use in a well-ventilated area.[8]

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles.[8]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[8]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[22]

First Aid Measures:

-

Inhalation: Move to fresh air.[8]

-

Skin Contact: Immediately wash with plenty of soap and water.[8]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[8]

Visualizations

Logical Workflow for Toxicological Assessment

Conceptual Biodegradation Pathway

Conclusion

This compound is a synthetic azo dye for which comprehensive health and safety data is lacking in publicly available literature. While its chemical and physical properties are well-documented, there is a significant gap in quantitative toxicological data, including acute toxicity, carcinogenicity, and specific effects on signaling pathways. Information from structurally similar disperse dyes suggests potential for skin and eye irritation, skin sensitization, genotoxicity, and reproductive toxicity. Standardized protocols for evaluating these endpoints exist and provide a framework for any future toxicological assessment. Due to the limited data, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used to minimize exposure. Further research is needed to fully characterize the toxicological profile and environmental impact of this compound.

References

- 1. oecd.org [oecd.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. jofamericanscience.org [jofamericanscience.org]

- 11. researchgate.net [researchgate.net]

- 12. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. ftp.cdc.gov [ftp.cdc.gov]

- 19. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium | Global Research in Environment and Sustainability [hspublishing.org]

- 22. researchgate.net [researchgate.net]

Toxicological Profile of Disperse Red 50 and its Putative Byproducts: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 50, a monoazo dye, is utilized in the textile and plastics industries. This technical guide synthesizes the currently available toxicological data for this compound and related Disperse Red dyes to provide a comprehensive overview for researchers and professionals in drug development and safety assessment. Due to a significant lack of specific toxicological studies on this compound, this review incorporates data from structurally similar dyes, such as Disperse Red 1 and Disperse Red 11, to infer potential hazards and highlight critical data gaps. This guide covers acute and chronic toxicity, genotoxicity, reproductive and developmental effects, and skin sensitization potential. Detailed experimental protocols for key assays are provided where available, and relevant biological pathways and experimental workflows are visualized. A significant finding is the absence of comprehensive toxicological data for this compound, underscoring the need for further investigation into its safety profile.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester and acetate. This compound belongs to the azo class of dyes, characterized by the presence of one or more azo bonds (-N=N-). The toxicological profile of azo dyes is of particular concern due to their potential to be metabolized into aromatic amines, some of which are known carcinogens. This document provides a detailed review of the existing toxicological literature on this compound and its potential byproducts. Given the scarcity of data for this compound, information on other relevant Disperse Red dyes is included to provide a comparative context.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3-[--INVALID-LINK--amino]-propanenitrile | [1] |

| CAS Number | 12223-35-7 | [1] |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1] |

| Molecular Weight | 357.80 g/mol | [1] |

| Appearance | Purple powder | [2] |

| Solubility | Low water solubility | [2] |

Toxicological Data

A comprehensive literature search reveals a significant lack of toxicological data for this compound. A safety data sheet for the substance explicitly states "no data available" for key toxicological endpoints[1]. Therefore, this section summarizes the available data for this compound and supplements it with data from other Disperse Red dyes to provide a broader understanding of the potential hazards associated with this class of compounds.

Acute Toxicity

There is no publicly available data on the acute oral, dermal, or inhalation toxicity of this compound.

-

Comparative Data for Disperse Red 11:

Skin and Eye Irritation

No data is available for the skin and eye irritation potential of this compound[1].

-

Comparative Data for Disperse Red 11:

Skin Sensitization

While the safety data sheet for this compound indicates no available data for skin sensitization[1], a recent study investigated its potential to act as a skin sensitizer.

-

Direct Peptide Reactivity Assay (DPRA): this compound was shown to react with nucleophilic peptides, suggesting it may function as a skin sensitizer[5]. This assay is a key component of in vitro testing strategies to assess the skin sensitization potential of chemicals.

Genotoxicity

There are no available genotoxicity studies for this compound[1].

-

Comparative Data for Disperse Red 1:

-

Micronucleus Assay (Human Lymphocytes and HepG2 cells): Increased frequencies of micronuclei were observed, indicating mutagenic activity[6].

-

-

Comparative Data for Disperse Red 11:

-

Ames Test (Salmonella typhimurium): Mixed results, with some studies showing no mutagenicity and others showing a positive result in one test strain[3]. The mutagenicity appeared to be dependent on the dye lot, suggesting impurities may be responsible for the effect[3].

-

Mouse Lymphoma Assay: Increased mutant and micronuclei formation was noted[3].

-

Chinese Hamster Ovary (CHO) Cells: Increased frequency of sister-chromatid-exchange and hypoxanthine guanine phosphoribosyl transferase (HGPRT) mutant frequency were observed[3].

-

Carcinogenicity

No data is available on the carcinogenic potential of this compound[1].

Reproductive and Developmental Toxicity

There are no available studies on the reproductive and developmental toxicity of this compound[1].

-

Comparative Data for Disperse Red 1:

Metabolism and Byproducts

The metabolism of azo dyes, including this compound, is a critical aspect of their toxicological evaluation. A primary metabolic pathway is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. This process can occur through the action of azoreductase enzymes present in the liver and gut microflora.

The putative aromatic amine metabolites of this compound, formed by the cleavage of the azo bond, would be 2-chloro-4-nitroaniline and 3-((4-aminophenyl)(ethyl)amino)propanenitrile . The toxicological profiles of these specific byproducts have not been extensively studied. However, 2-chloro-4-nitroaniline is a known chemical intermediate, and its toxicological properties would be of concern.

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

This assay assesses the ability of a chemical to react with nucleophilic peptides, mimicking the initial step in the skin sensitization adverse outcome pathway.

-

Principle: The depletion of synthetic peptides containing either cysteine or lysine is measured following incubation with the test chemical.

-

Methodology:

-

Prepare solutions of the test chemical at various concentrations.

-

Prepare solutions of cysteine- and lysine-containing peptides.

-

Incubate the test chemical with each peptide solution for a defined period at a controlled temperature.

-

Analyze the concentration of the remaining peptide using high-performance liquid chromatography (HPLC) with UV detection.

-

Calculate the percentage of peptide depletion for each concentration of the test chemical.

-

The mean peptide depletion is used to classify the substance's sensitization potential.

-

Visualizations

Diagrams

Caption: General metabolic pathway of this compound via azo bond cleavage.

Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Discussion and Conclusion

The available toxicological data for this compound is alarmingly sparse. The primary identified hazard is its potential for skin sensitization, as suggested by the Direct Peptide Reactivity Assay[5]. However, critical data on acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive toxicity are entirely lacking.

The toxicological data for related Disperse Red dyes, such as Disperse Red 1 and Disperse Red 11, indicate potential for genotoxicity and reproductive toxicity. The metabolism of this compound is predicted to yield aromatic amines, which are a class of chemicals known to include carcinogens. Therefore, the absence of empirical data for this compound represents a significant knowledge gap in its safety assessment.

For researchers, scientists, and drug development professionals, it is crucial to recognize that the use of this compound in any application with potential for human exposure warrants a precautionary approach. The data gaps highlighted in this review underscore the urgent need for comprehensive toxicological testing of this compound and its metabolic byproducts to ensure human and environmental safety. Future research should prioritize the assessment of its genotoxic and carcinogenic potential, given its chemical structure and the known hazards of related compounds.

References

- 1. echemi.com [echemi.com]

- 2. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Disperse Red 50: An In-depth Technical Guide on its Environmental Impact and Degradation

Introduction

Disperse Red 50, also known as C.I. 11226, is a monoazo dye characterized by its low water solubility and its application in dyeing synthetic fibers like polyester.[2][3][4] Its chemical formula is C17H16ClN5O2, and it is synthesized by the diazo coupling of 2-chloro-4-nitrobenzenamine and N-ethyl-N-cyanoethylaniline.[2] Like other azo dyes, the presence of the azo bond (-N=N-) is the primary source of its color and also a key site for its degradation. The discharge of textile effluents containing such dyes is a significant environmental concern due to their persistence, potential toxicity, and the aesthetic pollution of water bodies.[5] This document provides a comprehensive overview of the environmental impact and degradation of dyes analogous to this compound, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is limited, some predicted and basic properties are available.

| Property | Value | Reference |

| Molecular Formula | C17H16ClN5O2 | [1][2] |

| Molecular Weight | 357.79 g/mol | [2][4] |

| CAS Number | 12223-35-7 / 40880-51-1 | [1][2] |

| Appearance | Red/Purple Powder | [2] |

| Water Solubility | Low | [6] |

| Melting Point | 136-137 °C | [1] |

| Boiling Point | 579.4 °C at 760 mmHg | [1] |

Environmental Impact and Ecotoxicity

The environmental impact of disperse azo dyes is multifaceted, stemming from their persistence, potential for bioaccumulation, and the toxicity of both the parent compound and its degradation byproducts.

Toxicity of Azo Dyes and Their Byproducts

Azo dyes themselves can exhibit toxicity to various organisms.[5] However, a greater concern often lies in the aromatic amines formed during the reductive cleavage of the azo bond under anaerobic conditions.[5][7] Some aromatic amines are known to be mutagenic and carcinogenic.[5][8][9] For instance, benzidine, a component of some azo dyes, is a known human bladder carcinogen.[10] The toxicity of these byproducts necessitates thorough degradation beyond simple decolorization.

Ecotoxicity Data for Analogous Disperse Red Dyes

The following table summarizes ecotoxicity data for various disperse red dyes, which can serve as a proxy for estimating the potential environmental risk of this compound.

| Dye | Organism | Endpoint | Value (mg/L) | Reference |

| Disperse Red 1 | Daphnia magna | 48h EC50 | 0.80 | [2] |

| Disperse Red 1 | Girardia tigrina (newborns) | 96h LC50 | 75 ± 7.2 | [8] |

| Disperse Red 1 | Girardia tigrina (adults) | 96h LC50 | 152 ± 5.8 | [8] |

| Disperse Red 11 | Rat (male, oral) | LD50 | 700 - 1000 | [11] |

| Disperse Red 11 | Rat (female, oral) | LD50 | > 5000 | [11] |

| Disperse Red 11 | Rabbit (dermal) | LD50 | > 2000 | [11] |

Degradation Pathways and Methodologies

The degradation of disperse azo dyes like this compound can be achieved through various biological and chemical methods. The primary step in many degradation pathways is the cleavage of the azo bond.

Microbial Degradation

Microbial degradation is a cost-effective and environmentally friendly approach for treating dye-containing wastewater.[5] This process can occur under both anaerobic and aerobic conditions.

-

Anaerobic Degradation: Under anaerobic conditions, bacteria utilize azoreductase enzymes to cleave the azo bond, resulting in the formation of colorless aromatic amines.[5][12] This process is effective for decolorization but requires a subsequent aerobic step to degrade the potentially toxic aromatic amines.[10]

-

Aerobic Degradation: Some aerobic bacteria can also decolorize and degrade azo dyes, often through the action of oxidoreductive enzymes like laccases and peroxidases.[12][13] A sequential anaerobic-aerobic process is often considered most effective for complete mineralization.[10]

A generalized pathway for the microbial degradation of a disperse azo dye is depicted below.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants.[14][15] AOPs are effective for the degradation of recalcitrant dyes that are resistant to conventional biological treatment.[16][17]

Common AOPs for dye degradation include:

-

Ozonation (O₃): Ozone can directly oxidize the dye molecule or decompose to form hydroxyl radicals.[15][17]

-

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals.[16]

-

Fenton's Reagent (Fe²⁺/H₂O₂): The reaction between ferrous ions and hydrogen peroxide produces hydroxyl radicals.[15]

-

Photocatalysis (e.g., UV/TiO₂): A semiconductor catalyst like titanium dioxide, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.[18]

The logical workflow for AOP-based degradation is illustrated in the following diagram.

Experimental Protocols

This section details standardized methodologies for assessing the degradation and toxicity of disperse azo dyes.

Microbial Degradation and Decolorization Assay

Objective: To evaluate the capability of a microbial consortium to decolorize and degrade a disperse dye.

Methodology:

-

Inoculum Preparation: Isolate a bacterial consortium from a textile effluent-contaminated site. Prepare a 24-hour old culture in a suitable nutrient broth.

-

Experimental Setup: In 250 mL Erlenmeyer flasks, add 100 mL of sterile mineral salt medium containing the disperse dye at a specific concentration (e.g., 50 mg/L).[19]

-

Inoculation: Inoculate the flasks with a standardized amount of the bacterial consortium (e.g., 3% v/v).

-

Incubation: Incubate the flasks under desired conditions (e.g., 37°C, pH 7) under static (anaerobic/microaerophilic) or shaking (aerobic) conditions.[19]

-

Sampling and Analysis:

-

At regular time intervals, withdraw an aliquot of the culture medium.[19]

-

Centrifuge the sample to remove bacterial cells.[19]

-

Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer to determine the extent of decolorization.[20]

-

Analyze the supernatant for degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21]

-

Aquatic Toxicity Testing (Based on OECD Guidelines)

Objective: To determine the acute toxicity of the disperse dye to an aquatic invertebrate, such as Daphnia magna. This protocol is based on the principles of OECD Guideline 202.[22][23][24]

Methodology:

-

Test Organism: Use neonates of Daphnia magna (less than 24 hours old).

-

Test Substance Preparation: Prepare a stock solution of the disperse dye in a suitable solvent (due to its low water solubility). Prepare a series of test concentrations by diluting the stock solution in a suitable test medium. A control group (medium only) and a solvent control group should be included.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Test vessels: Glass beakers.

-

Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.

-

-

Procedure:

-

Introduce the daphnids into the test vessels containing the different concentrations of the dye.

-

Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

-

Data Analysis:

-

Calculate the percentage of immobilized daphnids at each concentration.

-

Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours using appropriate statistical methods (e.g., probit analysis).

-

Analytical Methods for Degradation Monitoring

Objective: To identify and quantify the parent dye and its degradation byproducts.

Methodology (HPLC): [25]

-

Sample Preparation: Filter the sample through a 0.45 µm membrane filter.

-

Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) equipped with a suitable column (e.g., C18) and a detector (e.g., Diode Array Detector or Mass Spectrometer).[20][25]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.[25]

-

Analysis: Inject the sample and elute with the mobile phase. Identify and quantify the compounds based on their retention times and spectral data compared to analytical standards.

The following diagram illustrates a typical experimental workflow for analyzing disperse dye degradation.

Conclusion

While specific data on the environmental impact and degradation of this compound is lacking, the available information on analogous disperse azo dyes indicates a potential for environmental persistence and toxicity, particularly through the formation of harmful aromatic amines. Effective treatment of wastewater containing such dyes requires methodologies that not only decolorize the effluent but also mineralize the parent dye and its byproducts. A combination of anaerobic and aerobic microbial degradation, or the application of Advanced Oxidation Processes, appears to be the most promising strategies. Further research is imperative to elucidate the specific degradation pathways and ecotoxicological profile of this compound to enable a comprehensive risk assessment and the development of targeted remediation technologies. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. echemi.com [echemi.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Disperse dyes [m.chemicalbook.com]

- 4. Disperse Red 50 Manufacturer in Mumbai, Disperse Red 50 Exporter [dyestuff.co.in]

- 5. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. CAS 12223-35-7 | this compound-Standard Group [std-fkm.com]

- 12. quora.com [quora.com]

- 13. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] ADVANCED OXIDATION PROCESSES FOR TREATMENT OF TEXTILE AND DYE WASTEWATER: A REVIEW | Semantic Scholar [semanticscholar.org]

- 15. Advanced Oxidation Processes for Textile Wastewater Treatment, International Journal of Photochemistry and Photobiology, Science Publishing Group [sciencepublishinggroup.com]

- 16. mdpi.com [mdpi.com]

- 17. Advance oxidation processes for textile waste water treatment - At a glance [cwejournal.org]

- 18. Using Dyes for Evaluating Photocatalytic Properties: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lifesciencesite.com [lifesciencesite.com]

- 20. researchgate.net [researchgate.net]

- 21. The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oecd.org [oecd.org]

- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 24. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 25. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to the potential for certain disperse dyes to be allergenic or release carcinogenic aromatic amines, accurate and robust analytical methods for their quantification in various matrices are essential for quality control, regulatory compliance, and safety assessment. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometric (MS) detection, as well as UV-Vis Spectrophotometry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methods.

| Property | Value | Reference |

| Chemical Name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propanenitrile | |

| C.I. Name | This compound | |

| CAS Number | 12223-35-7 | |

| Molecular Formula | C₁₇H₁₆ClN₅O₂ | |

| Molecular Weight | 357.8 g/mol | |

| Appearance | Reddish-purple powder | |

| Solubility | Insoluble in water; Soluble in acetone and ethanol. | |

| Melting Point | 136-137 °C |

Analytical Methodologies

High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices like textile extracts.

a) Sample Preparation (from Polyester Fabric)

-

Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

-

Place the sample in a glass extraction vessel.

-

Add 20 mL of methanol.

-

Extract the sample using ultrasonication at 60°C for 60 minutes.

-

Allow the extract to cool to room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber glass vial for analysis.

b) Standard Preparation

-